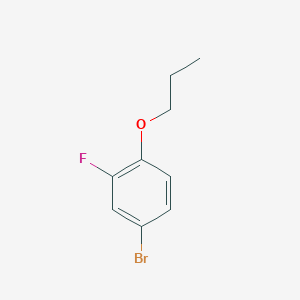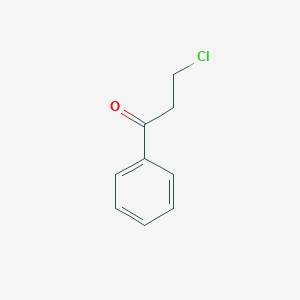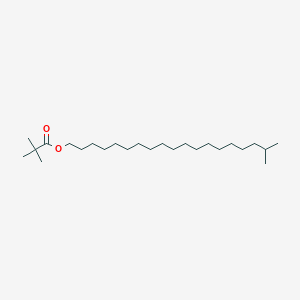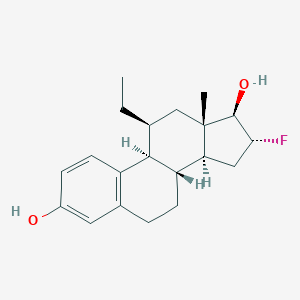
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. This compound is commonly referred to as fluoxymesterone and is used in the laboratory to study the biochemical and physiological effects of estrogen on the body.
Mécanisme D'action
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol acts as an agonist for estrogen receptors in the body. When the compound binds to these receptors, it activates a signaling cascade that leads to the transcription of estrogen-responsive genes. This activation of gene expression can lead to a variety of physiological effects, including changes in bone density, cognitive function, and mood.
Effets Biochimiques Et Physiologiques
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol has been shown to have a variety of biochemical and physiological effects on the body. These effects include an increase in bone density, a decrease in LDL cholesterol levels, and an improvement in cognitive function and mood. The compound has also been shown to have anti-inflammatory effects and may play a role in the prevention of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol in lab experiments is its ability to selectively activate estrogen receptors. This allows researchers to study the effects of estrogen on the body without the confounding effects of other hormones. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol. One area of interest is the use of this compound in the prevention and treatment of breast cancer. Researchers are also interested in studying the effects of this compound on bone density and cognitive function in aging populations. Additionally, there is interest in developing more selective estrogen receptor modulators based on the structure of (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol that can be used to treat a variety of conditions.
Conclusion
In conclusion, (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. The compound has been shown to have a variety of biochemical and physiological effects on the body and is commonly used to study the effects of estrogen on bone density, cognitive function, and mood. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for a variety of conditions.
Méthodes De Synthèse
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol can be synthesized through a multi-step process that involves the conversion of estrone to 16α-fluoroestrone, followed by the reduction of the ketone group at position 3 and the introduction of an ethyl group at position 11. The final product is a white crystalline powder with a melting point of 240-244°C.
Applications De Recherche Scientifique
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is commonly used in scientific research to study the effects of estrogen on the body. This compound has been used to investigate the role of estrogen in breast cancer, osteoporosis, and cardiovascular disease. It has also been used to study the effects of estrogen on bone density, cognitive function, and mood.
Propriétés
Numéro CAS |
129000-39-1 |
|---|---|
Nom du produit |
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol |
Formule moléculaire |
C20H27FO2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(8S,9S,11S,13S,14S,16R,17R)-11-ethyl-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-3-11-10-20(2)16(9-17(21)19(20)23)15-6-4-12-8-13(22)5-7-14(12)18(11)15/h5,7-8,11,15-19,22-23H,3-4,6,9-10H2,1-2H3/t11-,15-,16-,17+,18+,19-,20-/m0/s1 |
Clé InChI |
BLLQFETUFOJMGB-PVPZMVGNSA-N |
SMILES isomérique |
CC[C@H]1C[C@]2([C@@H](C[C@H]([C@@H]2O)F)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canonique |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonymes |
11-Et-FES 11-ethyl-16-fluoroestradiol 11-ethyl-16-fluoroestradiol, 18F-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



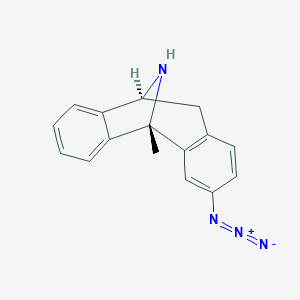
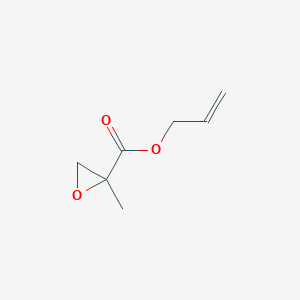
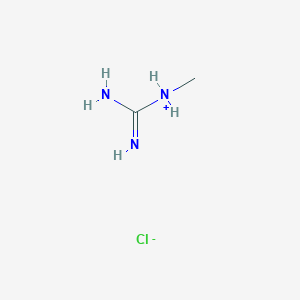
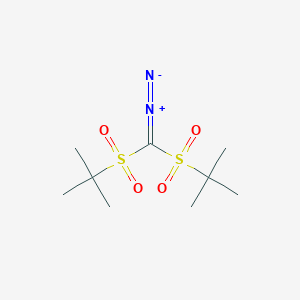
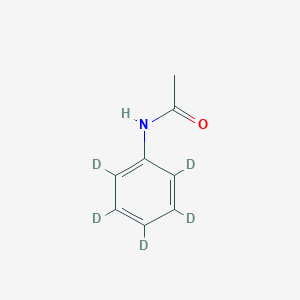
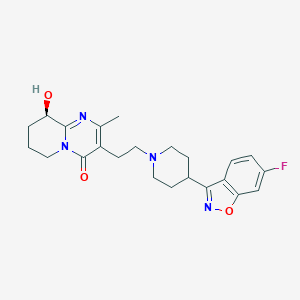
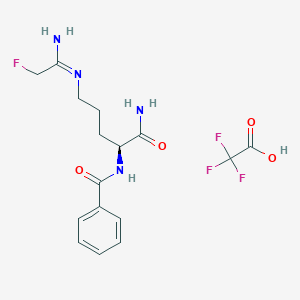
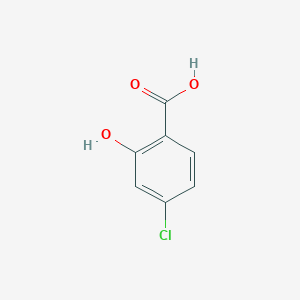
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
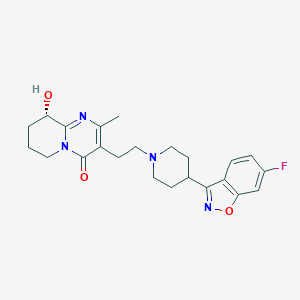
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
